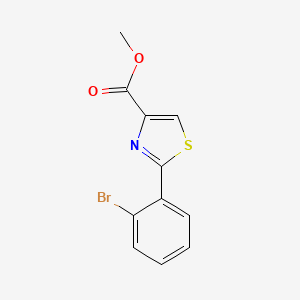![molecular formula C14H18N2O B12070778 9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole CAS No. 15918-86-2](/img/structure/B12070778.png)
9-Methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azepino[4,5-b]indole, 1,2,3,4,5,6-hexahydro-9-methoxy-6-methyl- is a complex heterocyclic compound characterized by a seven-membered azepine ring fused to an indole structure. This compound is notable for its presence in various natural products and its potential therapeutic applications. The unique structure of azepino[4,5-b]indole derivatives has garnered significant interest in the fields of medicinal chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azepino[4,5-b]indole derivatives typically involves the Pictet–Spengler type condensation of tryptamine derivatives with aldehydes or ketones. This reaction is a classic method for assembling indole-annulated heterocyclic structures. The process can be further expanded through direct C–H functionalization of 2-alkyl tryptamines, where the non-activated methylene group participates in a seven-membered ring formation with aldehydes .
Industrial Production Methods: Industrial production of azepino[4,5-b]indole derivatives may involve optimizing the Pictet–Spengler reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and subsequent purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: Azepino[4,5-b]indole derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific functional groups present in the azepino[4,5-b]indole derivative and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Azepino[4,5-b]indole derivatives have a wide range of scientific research applications, including:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and natural products.
Biology: Studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for their therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of azepino[4,5-b]indole derivatives involves their interaction with specific molecular targets and pathways. These compounds can act as agonists or antagonists of various receptors, enzymes, and ion channels. For example, some derivatives have been shown to modulate serotonin receptors, which are involved in mood regulation and neurological function .
Comparaison Avec Des Composés Similaires
Azepino[4,5-b]indole derivatives can be compared with other indole-based compounds, such as:
Tetrahydro-β-carbolines: Six-membered ring structures fused to an indole, known for their psychoactive properties.
Spiroindolenines: Five-membered ring structures fused to an indole, often found in natural products with diverse biological activities.
Tetrahydroazocinoindoles: Eight-membered ring structures fused to an indole, known for their complex synthesis and potential therapeutic applications.
The uniqueness of azepino[4,5-b]indole derivatives lies in their seven-membered ring structure, which imparts distinct chemical and biological properties compared to other indole-based compounds.
Propriétés
Numéro CAS |
15918-86-2 |
|---|---|
Formule moléculaire |
C14H18N2O |
Poids moléculaire |
230.31 g/mol |
Nom IUPAC |
9-methoxy-6-methyl-2,3,4,5-tetrahydro-1H-azepino[4,5-b]indole |
InChI |
InChI=1S/C14H18N2O/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16/h3-4,9,15H,5-8H2,1-2H3 |
Clé InChI |
KOSKDCNBMSADMZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(CCNCC2)C3=C1C=CC(=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-amine](/img/structure/B12070723.png)








![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)

